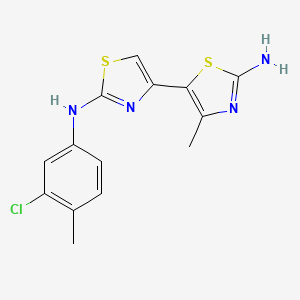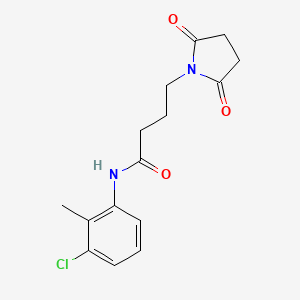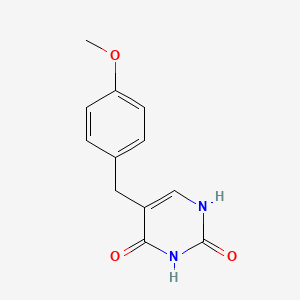![molecular formula C19H18ClN3O2S B5715456 ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)
ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of triazole derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Applications De Recherche Scientifique
Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been investigated for its potential applications in various fields of medicinal chemistry. One of the most promising applications is as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
In addition to its antifungal activity, this compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.
Mécanisme D'action
The mechanism of action of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of enzymes involved in key metabolic pathways in fungi and cancer cells. Specifically, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, a key enzyme involved in the biosynthesis of ergosterol in fungi. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. In fungi, this compound has been shown to disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased permeability of the cell membrane, which ultimately results in cell death. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is its broad-spectrum antifungal activity. This compound has been shown to be effective against a wide range of fungal strains, including those that are resistant to other antifungal agents. Additionally, this compound exhibits potent anticancer activity, making it a promising candidate for the development of novel anticancer agents.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound exhibits cytotoxic effects against normal human cells, indicating that it may have adverse effects on healthy tissues. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
Despite the limitations associated with Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, there are several future directions that can be explored to further understand its potential applications. One area of research is the development of more potent analogs of this compound that exhibit increased selectivity and decreased toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential applications of this compound in other fields, such as agriculture and veterinary medicine, should be explored.
Méthodes De Synthèse
The synthesis of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to produce 4-(4-methylphenyl)-1-(4-chlorophenyl)butan-1-one. This intermediate is then subjected to a condensation reaction with thiosemicarbazide in the presence of acetic acid to yield 4-(4-methylphenyl)-3-thiosemicarbazone-1-(4-chlorophenyl)butan-1-one. Finally, the target compound is obtained by reacting the intermediate with ethyl chloroacetate in the presence of potassium carbonate.
Propriétés
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-25-17(24)12-26-19-22-21-18(14-6-8-15(20)9-7-14)23(19)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCSSGURSGNAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)



![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)




![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)